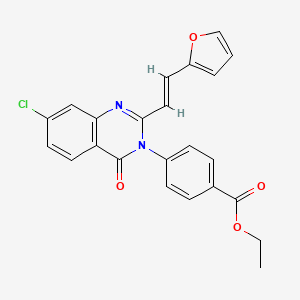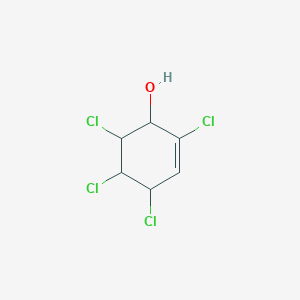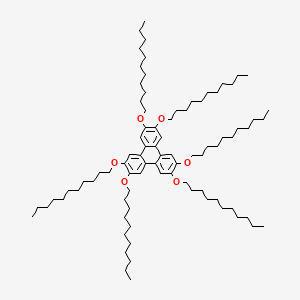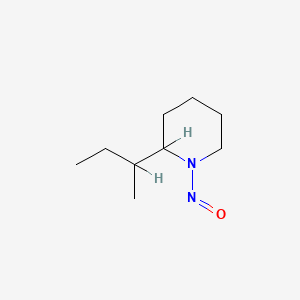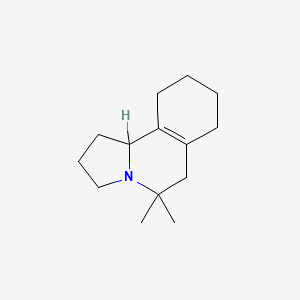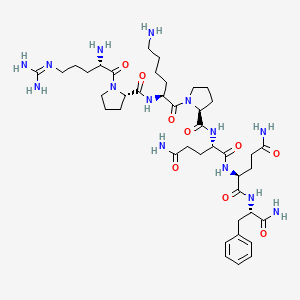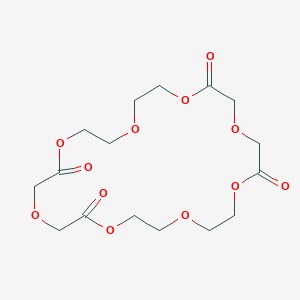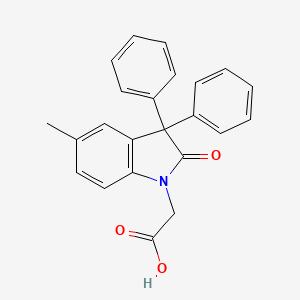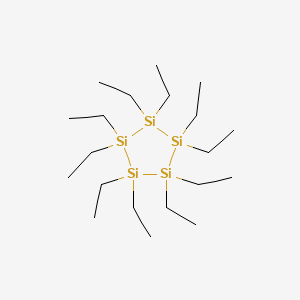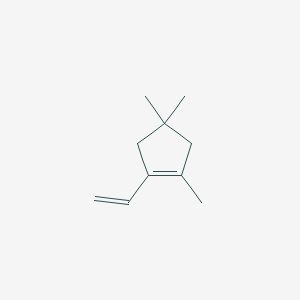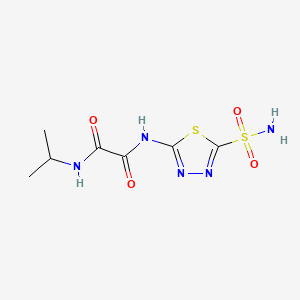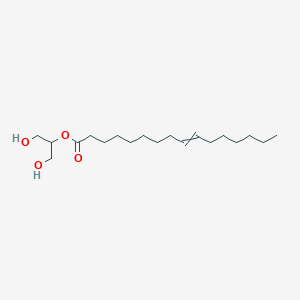
1,3-Dihydroxypropan-2-YL hexadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroxypropan-2-yl hexadec-9-enoate is a chemical compound with the molecular formula C₁₉H₃₆O₄ and a molecular weight of 328.487 g/mol . . This compound is characterized by the presence of a long-chain fatty acid esterified to a glycerol backbone, making it a monoacylglycerol.
Méthodes De Préparation
The synthesis of 1,3-Dihydroxypropan-2-yl hexadec-9-enoate typically involves the esterification of 9-hexadecenoic acid with glycerol. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions . Industrial production methods may involve the use of enzymatic catalysis to achieve higher specificity and yield .
Analyse Des Réactions Chimiques
1,3-Dihydroxypropan-2-yl hexadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Dihydroxypropan-2-yl hexadec-9-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex lipids and other organic compounds.
Biology: This compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of cosmetics, pharmaceuticals, and food additives.
Mécanisme D'action
The mechanism of action of 1,3-Dihydroxypropan-2-yl hexadec-9-enoate involves its interaction with lipid metabolic pathways. It can be incorporated into cellular membranes, affecting membrane fluidity and function. Additionally, it may act as a signaling molecule, influencing various cellular processes .
Comparaison Avec Des Composés Similaires
1,3-Dihydroxypropan-2-yl hexadec-9-enoate can be compared with other monoacylglycerols such as:
- 1,3-Dihydroxypropan-2-yl tetradec-9-enoate
- 1,3-Dihydroxypropan-2-yl octadec-9-enoate
These compounds share similar structures but differ in the length and saturation of the fatty acid chain. The unique properties of this compound, such as its specific fatty acid chain length and degree of unsaturation, contribute to its distinct biological and chemical properties .
Propriétés
Numéro CAS |
71712-72-6 |
|---|---|
Formule moléculaire |
C19H36O4 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-yl hexadec-9-enoate |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h7-8,18,20-21H,2-6,9-17H2,1H3 |
Clé InChI |
CXUXMSACCLYMBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)OC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)

